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molecular formula C26H16O8 B8244126 5,5'-(Naphthalene-2,7-diyl)diisophthalic acid

5,5'-(Naphthalene-2,7-diyl)diisophthalic acid

Cat. No. B8244126
M. Wt: 456.4 g/mol
InChI Key: OHXZIXBBRUEXSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09421514B2

Procedure details

2.0 g of tetraethyl 5,5′-(naphthalene-2,7-diyl)diisophthalate was dissolved in 60 mL of mixed solvent of THF and MeOH (v/v=1:1), 20 mL of 2N NaOH aqueous solution was added. The mixture was stirred at room temperature overnight. After the organic phase was removed, the aqueous phase was acidified with dilute hydrochloric acid to a white precipitate, which was filtered and washed with water several times. Yield: 1.46 g, 91%. 1H NMR (300 MHz, DMSO-d6): δ 7.95 (d, 2H), 8.11 (d, 2H), 8.53 (m, 8H).
Name
tetraethyl 5,5′-(naphthalene-2,7-diyl)diisophthalate
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
mixed solvent
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:11]3[CH:12]=[C:13]([C:22]([O:24]CC)=[O:23])[CH:14]=[C:15]([CH:21]=3)[C:16]([O:18]CC)=[O:17])[CH:9]=2)[CH:4]=[CH:3][C:2]=1[C:27]1[CH:28]=[C:29]([C:38]([O:40]CC)=[O:39])[CH:30]=[C:31]([CH:37]=1)[C:32]([O:34]CC)=[O:33]>C1COCC1.CO.[OH-].[Na+]>[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:11]3[CH:12]=[C:13]([C:22]([OH:24])=[O:23])[CH:14]=[C:15]([CH:21]=3)[C:16]([OH:18])=[O:17])[CH:9]=2)[CH:4]=[CH:3][C:2]=1[C:27]1[CH:37]=[C:31]([C:32]([OH:34])=[O:33])[CH:30]=[C:29]([CH:28]=1)[C:38]([OH:40])=[O:39] |f:3.4|

Inputs

Step One
Name
tetraethyl 5,5′-(naphthalene-2,7-diyl)diisophthalate
Quantity
2 g
Type
reactant
Smiles
C1=C(C=CC2=CC=C(C=C12)C=1C=C(C=C(C(=O)OCC)C1)C(=O)OCC)C=1C=C(C=C(C(=O)OCC)C1)C(=O)OCC
Name
mixed solvent
Quantity
60 mL
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
20 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
After the organic phase was removed
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water several times

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C1=C(C=CC2=CC=C(C=C12)C=1C=C(C=C(C(=O)O)C1)C(=O)O)C=1C=C(C=C(C(=O)O)C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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